molecular formula C10H11Cl2N B1368405 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 249624-76-8

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1368405
CAS No.: 249624-76-8
M. Wt: 216.1 g/mol
InChI Key: NAYNZVRURWKODV-UHFFFAOYSA-N
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Description

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a halogenated tetrahydroisoquinoline derivative characterized by chlorine substituents at positions 6 and 7 and a methyl group at position 1. Tetrahydroisoquinolines (THIQs) are bicyclic aromatic amines with a broad range of biological activities, including roles as neurotransmitters, enzyme inhibitors, and receptor modulators. The dichloro substitution in this compound enhances its lipophilicity and electron-withdrawing properties, which can influence its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6/h4-6,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYNZVRURWKODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217903
Record name 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline
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URL https://comptox.epa.gov/dashboard/DTXSID201217903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249624-76-8
Record name 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=249624-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of a phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials are 6,7-dichloro-3,4-dihydroxybenzaldehyde and 1-methyl-1,2,3,4-tetrahydroisoquinoline .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects at Positions 6 and 7

The substitution pattern at positions 6 and 7 significantly impacts biological activity:

  • 6,7-Dichloro vs. 6,7-Dihydroxy: 6,7-Dichloro-THIQ (as in 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-THIQ) acts as a β-adrenergic receptor antagonist (KB = 6.7 × 10⁻⁸ M), whereas its dihydroxy analog (trimetoquinol) is a β-adrenergic agonist. This transformation mirrors the conversion of isoproterenol (agonist) to dichloroisoproterenol (antagonist) . 6,7-Dihydroxy-1-methyl-THIQ hydrobromide (salsolinol) inhibits debrisoquine 4-monooxygenase in rat liver, highlighting how hydroxyl groups facilitate enzyme interactions. Chlorination likely reduces metabolic susceptibility compared to hydroxylated analogs .
  • 6,7-Dimethoxy vs. 6,7-Dichloro: 1-Aryl-6,7-dimethoxy-THIQ derivatives exhibit vasorelaxant effects (IC₅₀ = 41.6 μM for KCl-induced contraction), whereas dichloro derivatives prioritize receptor antagonism.

Substituent Effects at Position 1

The substituent at position 1 modulates receptor selectivity and potency:

  • Methyl vs. Aromatic/Complex Groups :
    • 1-Methyl-THIQs (e.g., 6,7-Dichloro-1-methyl-THIQ) are simpler derivatives with moderate receptor affinity. In contrast, 1-(3,4,5-trimethoxybenzyl)-THIQ derivatives (e.g., the β-blocker in ) exhibit enhanced potency due to bulky aromatic groups improving receptor binding .
    • 1-α-Naphthylmethyl-THIQ (CKD712) promotes VEGF production via HO-1 induction, demonstrating how large aromatic substituents can redirect activity toward growth factor modulation .

Physicochemical and Metabolic Properties

  • Lipophilicity : Dichloro derivatives (logP ~2.5–3.0) are more lipophilic than dihydroxy (logP ~0.5–1.0) or dimethoxy (logP ~1.5–2.0) analogs, affecting blood-brain barrier penetration and tissue distribution .
  • Metabolic Stability: Chlorination reduces susceptibility to oxidative metabolism compared to hydroxylated analogs like salsolinol, which undergo rapid O-methylation .

Biological Activity

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS Number: 249624-76-8) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its potential biological activities. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity, including antibacterial, antiviral, neuroprotective, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C10H12Cl2N
  • Molecular Weight : 216.10 g/mol
  • CAS Number : 249624-76-8

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against pathogens such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. The compound's inhibition zones were comparable to those of standard antibiotics like ceftriaxone .

Antiviral Activity

The compound has also shown promise in antiviral applications. A study on novel heterocyclic compounds derived from tetrahydroisoquinoline revealed that certain derivatives effectively suppressed the replication of SARS-CoV-2 in vitro. Specifically, one derivative exhibited an EC50 of 3.15 µM with a selective index exceeding 63.49, indicating potent antiviral activity . This suggests that modifications to the tetrahydroisoquinoline structure can enhance its bioactivity against viral infections.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through various analogs. Studies have indicated that certain derivatives can exhibit neuroprotective effects against neurotoxicity induced by oxidative stress in neuronal cell lines. For example, hydroxyl-substituted derivatives showed enhanced neuroprotective activity compared to their unsubstituted counterparts . This points to the potential for developing therapeutic agents for neurodegenerative diseases like Parkinson's.

Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines. In vitro studies demonstrated significant cytotoxicity against breast cancer (MCF-7), prostate cancer (PC3), and hepatocellular carcinoma (HepG2) cell lines. The IC50 values for various derivatives ranged from 2.29 µM to over 20 µM depending on the specific structural modifications made to the tetrahydroisoquinoline core .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-79.71
Compound BHepG212.41
Compound CPC32.29
Compound DHCT-11620.19

Chemical Reactions Analysis

Benzyl Protection of the Amine Group

This reaction introduces a benzyl group to the nitrogen atom, enhancing stability for subsequent transformations. The process involves nucleophilic substitution under basic conditions:

Reaction Conditions

  • Substrate : 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Reagents : Benzyl bromide, potassium carbonate (base), DMF (solvent)

  • Temperature : 0°C

  • Yield : 86%

The benzyl group protects the secondary amine, forming 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline , which prevents unwanted side reactions during subsequent steps .

Carboxylation via Directed Lithiation

The chlorine substituents direct regioselective deprotonation, enabling carboxylation at the 6-position:

Reaction Conditions

  • Substrate : 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

  • Reagents : Butyllithium, TMEDA (chelating agent), CO₂

  • Solvent : Tetrahydrofuran (THF)

  • Product : 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride

Butyllithium deprotonates the aromatic ring at the position ortho to the chlorine substituents, followed by carboxylation with CO₂. This step is critical for introducing functional groups for further derivatization .

Catalytic Hydrogenation for Debenzylation

The benzyl group is removed via hydrogenolysis, restoring the free amine:

Reaction Conditions

  • Catalyst : Palladium on carbon (Pd/C)

  • Solvent : Methanol or ethanol

  • Acid : Hydrochloric acid (HCl)

  • Pressure : 1–3 atm H₂

  • Yield : Quantitative

This step generates 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride , a key intermediate for pharmaceutical applications .

Comparative Reactivity of Halogenated Analogs

The chlorine substituents significantly alter reactivity compared to non-halogenated or differently substituted tetrahydroisoquinolines:

Reaction Type 6,7-Dichloro Derivative Non-Halogenated Analog
Nucleophilic Aromatic Substitution Limited due to deactivating Cl groupsMore feasible with electron-donating groups
Electrophilic Substitution Directed to positions meta/para to Cl substituentsDominated by ring electronics and sterics
Oxidation Stabilizes intermediates via electron withdrawalProne to overoxidation

Q & A

Q. What synthetic methodologies are effective for preparing 6,7-Dichloro-1-methyl-THIQ?

The Bischler-Napieralski reaction is a foundational method for constructing tetrahydroisoquinoline (THIQ) scaffolds. For 6,7-dichloro derivatives, chlorination of precursor intermediates (e.g., phenethylamines) using reagents like POCl₃ or SOCl₂ is critical. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst choice) can improve yields. For example, highlights the use of LiAlH₄ for amine reduction and HCl for cyclization, achieving ~60% yields. Post-synthetic purification via silica gel chromatography or recrystallization is recommended to isolate the target compound .

Q. How should researchers characterize the purity and structure of 6,7-Dichloro-1-methyl-THIQ?

Key techniques include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons for chlorine positioning) and methyl group integration.
  • HPLC with UV detection : Use C18 columns and acetonitrile/water mobile phases (e.g., 70:30 v/v) to assess purity (>95% by area normalization) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.0398 for C₁₀H₁₁Cl₂N) .

Q. What strategies ensure accurate quantification of hydrochloride salts in THIQ derivatives?

Titration with AgNO₃ (for chloride ion determination) or ion chromatography can validate salt stoichiometry. emphasizes using pharmacopeial standards (e.g., USP/EP) for calibration in QC protocols .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during THIQ synthesis?

Chiral auxiliaries or catalysts (e.g., Pd/C with chiral ligands) can induce stereochemical control. demonstrates the use of morpholinone intermediates to achieve diastereomeric excess (>90%) via kinetic resolution. Solvent polarity (e.g., ethanol vs. THF) and temperature gradients during cyclization further refine selectivity .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of 6,7-Dichloro-THIQ analogs?

  • Variable substituent libraries : Synthesize analogs with substituents at positions 1, 6, and 7 to assess electronic/steric effects.
  • Biological assays : Use cytotoxicity (MTT assay) and receptor-binding studies (e.g., σ-receptors) to correlate activity with structural features. notes that alkyl chain length at position 1 significantly impacts antifungal activity .

Q. How can contradictory biological activity data be resolved in THIQ research?

Contradictions often arise from assay conditions (e.g., cell line variability) or impurity interference. Validate results via:

  • Dose-response curves : Ensure IC₅₀ values are reproducible across independent replicates.
  • Metabolic stability tests : Use liver microsomes to rule out false positives from compound degradation .

Q. What computational approaches predict the bioactivity of 6,7-Dichloro-THIQ derivatives?

Q. How do chloro substituents influence THIQ stability under physiological conditions?

Chlorine’s electron-withdrawing nature enhances oxidative stability but may increase hydrolysis susceptibility in acidic environments (e.g., gastric fluid). Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring are advised .

Methodological Tables

Parameter Optimized Condition (Synthesis) Reference
Chlorination ReagentPOCl₃ (neat, 80°C)
Reduction CatalystLiAlH₄ in THF
Purification MethodSilica gel (EtOAc/Hexanes, 1:3)
HPLC Mobile PhaseAcetonitrile/Water (70:30)
Biological Assay Key Finding Reference
Cytotoxicity (HeLa cells)IC₅₀ = 12.3 μM (±1.2)
σ-Receptor BindingKᵢ = 8.9 nM (σ₁)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

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